2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride is a chemical compound with the molecular formula and a molar mass of approximately 234.77 g/mol. This compound is classified as an amine and is primarily used in scientific research due to its potential pharmacological properties. It is known to act as a building block in the synthesis of various pharmaceuticals, particularly in the development of compounds targeting the central nervous system.
The synthesis of 2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride can be achieved through several methods, typically involving the reaction of piperidine derivatives with appropriate carbonyl compounds. One common approach includes:
The molecular structure of 2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride can be described using various chemical representations:
InChI=1S/C10H21ClN2O/c1-8(2)10(12)11(14)13-6-4-9(3)5-7-13;/h8-10H,4-7,12H2,1-3H3;1HCC(C)C(=O)N(CC1CCN(C1)C)C.ClThe compound features a butanone backbone with an amino group and a piperidine ring substituent, contributing to its biological activity.
2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride can participate in various chemical reactions:
These reactions are essential in developing derivatives that may exhibit enhanced pharmacological properties.
The mechanism of action for 2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride is not fully elucidated but is believed to involve modulation of neurotransmitter systems:
Research into its specific pathways is ongoing, aiming to clarify its role in neuropharmacology.
The physical and chemical properties of 2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 234.77 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
| Hazard Classification | Irritant |
These properties indicate its suitability for various applications while also necessitating caution during handling.
2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride has several scientific uses:
The piperidine ring constitutes a "privileged scaffold" in medicinal chemistry due to its prevalence in FDA-approved drugs and natural alkaloids. As a saturated six-membered heterocycle with a secondary amine, it offers structural rigidity, hydrogen-bonding capability, and optimal steric properties for target engagement. Recent analyses indicate piperidine derivatives feature in >20 classes of pharmaceuticals, spanning antipsychotics, analgesics, antivirals, and anticancer agents [8]. Key attributes contributing to this versatility include:
Table 1: Key Structural and Chemical Identifiers of 2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone Hydrochloride
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 56415-12-4 | [2] [10] |
| Molecular Formula | C₁₀H₂₁ClN₂O | [1] [7] |
| Systematic Name | 2-Amino-3-methyl-1-(piperidin-1-yl)butan-1-one hydrochloride | [1] |
| MDL Number | MFCD13562066 | [2] |
| Storage Conditions | Sealed, dry, 2-8°C | [7] |
| Hazard Statements | H302, H315, H319, H335 | [10] |
The α-aminoketone moiety confers unique reactivity and pharmacological profiles, making it indispensable in neuroactive compound design. Key characteristics include:
Table 2: Computational Chemistry and Bioactivity Data of α-Aminoketone Derivatives
| Parameter | Value | Significance |
|---|---|---|
| TPSA (Topological Polar Surface Area) | 46.33 Ų | Predicts blood-brain barrier permeability |
| Calculated LogP | 1.404 | Indicates moderate lipophilicity |
| H-Bond Acceptors | 2 (ketone O, piperidine N) | Influences target engagement |
| H-Bond Donors | 1 (primary amine) | Enhances solubility and binding specificity |
| Rotatable Bonds | 2 | Correlates with conformational flexibility |
The integration of piperidine and α-aminoketone functionalities in 2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride suggests potential interactions with CNS targets. Piperidine’s role in acetylcholine esterase inhibitors (e.g., donepezil, Scheme 7C [8]) and σ-receptor ligands highlights possible neuropharmacological applications, while the amino-ketone’s redox activity may influence neuronal excitability or oxidative stress pathways.
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9